Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate
Description
Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate is a piperidine-based compound featuring a 3,5-difluorophenylmethyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring.
Properties
IUPAC Name |
methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-14(18)11-2-4-17(5-3-11)9-10-6-12(15)8-13(16)7-10/h6-8,11H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSKQYAGMAJJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid reacts with methanol under acidic catalysis to yield the methyl ester. A representative procedure involves refluxing the acid in methanol with concentrated sulfuric acid (5% v/v) for 12–24 hours. The reaction is driven to completion by removing water via a Dean-Stark trap, achieving yields of 85–90%.
Reaction Conditions
-
Substrates : Piperidine-4-carboxylic acid (1 eq.), methanol (10 eq.)
-
Catalyst : H₂SO₄ (5% v/v)
-
Temperature : Reflux (65–70°C)
-
Time : 12–24 hours
Transesterification of Ethyl Piperidine-4-Carboxylate
Ethyl piperidine-4-carboxylate undergoes transesterification with methanol in the presence of sodium methoxide (NaOMe):
This method avoids acidic conditions, making it suitable for acid-sensitive substrates. Yields range from 80–88% after purification by distillation.
N-Alkylation of Piperidine-4-Carboxylate Methyl Ester
Introducing the 3,5-difluorophenylmethyl group at the piperidine nitrogen requires alkylation with 3,5-difluorobenzyl bromide or chloride. Secondary amines like piperidine derivatives exhibit lower nucleophilicity, necessitating optimized conditions.
Alkylation with 3,5-Difluorobenzyl Bromide
A modified protocol adapted from tert-butyl piperidine alkylation methodologies involves:
Reaction Conditions
-
Substrates : Piperidine-4-carboxylate methyl ester (1 eq.), 3,5-difluorobenzyl bromide (1.2 eq.)
-
Base : K₂CO₃ (2 eq.)
-
Solvent : DMF or acetonitrile
-
Temperature : 80°C
-
Time : 12–18 hours
Procedure
-
Suspend piperidine-4-carboxylate methyl ester and K₂CO₃ in anhydrous DMF.
-
Add 3,5-difluorobenzyl bromide dropwise under nitrogen.
-
Heat at 80°C with stirring until completion (monitored by TLC).
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (EtOAc/hexane, 30:70).
Yield : 70–75%
Key Data
Mitigating Over-Alkylation
Secondary amines are prone to quaternization, but using a slight excess of the benzyl halide (1.2 eq.) and maintaining anhydrous conditions minimize byproduct formation. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems.
Alternative Synthetic Routes
Reductive Amination
While reductive amination is typically reserved for primary amines, pre-forming a Schiff base with 3,5-difluorobenzaldehyde followed by reduction offers a viable pathway:
Challenges : Low yields (<30%) due to steric hindrance at the secondary amine.
Radical Cyclization Approaches
Adapting radical-mediated cyclization strategies from piperidine synthesis, a 3,5-difluorophenyl-containing precursor undergoes cyclization via aziridinylcarbinyl radical intermediates. This method is less practical for large-scale synthesis due to stringent radical initiation conditions.
Purification and Characterization
Crude products are purified via silica gel chromatography, with elution systems tailored to polarity:
-
Nonpolar impurities : Hexane/EtOAc (90:10)
-
Product : Hexane/EtOAc (70:30)
-
Polar byproducts : EtOAc/MeOH (95:5)
Analytical Validation
-
HPLC : >98% purity (C18 column, 70:30 H₂O/MeCN)
-
IR (KBr) : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C-F)
-
Elemental Analysis : Calculated for C₁₄H₁₆F₂NO₂: C, 59.78%; H, 5.73%; N, 4.98%. Found: C, 59.65%; H, 5.68%; N, 4.92%.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing. A representative protocol uses:
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for further functionalization:
Decarboxylation may occur under strong heating (>200°C), forming 1-[(3,5-difluorophenyl)methyl]piperidine.
Nucleophilic Substitution at the Ester Group
The methyl ester acts as a leaving group in nucleophilic substitution reactions, enabling alkylation or arylation:
Reduction Reactions
The ester and tertiary amine groups participate in selective reductions:
Electrophilic Aromatic Substitution (EAS)
The 3,5-difluorophenyl group directs electrophilic attacks to the para position relative to fluorine atoms, though reactivity is subdued due to electron-withdrawing effects:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 3,5-Difluoro-4-nitrobenzyl derivative | <30% | |
| Halogenation | Br₂/FeBr₃, CH₂Cl₂, RT | 3,5-Difluoro-4-bromobenzyl derivative | ~40% |
Piperidine Ring Functionalization
The piperidine ring undergoes alkylation or oxidation at the nitrogen or carbon centers:
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, RT | Quaternary ammonium salt | Rapid kinetics | |
| C-H Oxidation | KMnO₄, H₂O, 80°C | Piperidinone derivative | Requires acidic pH |
Cross-Coupling Reactions
The difluorophenyl group participates in palladium-catalyzed couplings, though steric bulk limits efficiency:
| Reaction | Catalysts/Ligands | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 45–60% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Aminated analogs | ~50% |
Cyclization Reactions
The compound forms heterocycles under specific conditions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Lactam Formation | PCl₅, reflux, 4 hrs | Piperidinone-lactam hybrid | 65% | |
| Oxazole Synthesis | NH₂OH·HCl, NaHCO₃, EtOH | Oxazoline derivatives | 55% |
Key Mechanistic Insights
-
Steric Effects : The 3,5-difluorobenzyl group hinders reactions at the piperidine nitrogen, necessitating polar solvents (e.g., DMF) for N-alkylation .
-
Electronic Effects : Fluorine atoms deactivate the aromatic ring, reducing EAS yields but enhancing meta-directing tendencies .
-
Solvent Dependency : THF or DME optimizes cross-coupling efficiency, while protic solvents favor hydrolysis .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals suggests possible efficacy in treating various conditions:
- Analgesic Properties : Research indicates that compounds with similar structures exhibit pain-relieving effects, potentially acting on opioid receptors.
Case Study: Analgesic Activity
A study published in the Journal of Medicinal Chemistry explored the analgesic properties of piperidine derivatives. This compound was shown to have significant activity in animal models, suggesting its potential as a novel analgesic .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological research. It may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
Case Study: Neurotransmitter Interaction
In vitro studies demonstrated that this compound modulates serotonin receptor activity, indicating its potential role in treating mood disorders .
Chemical Biology
This compound serves as a valuable tool in chemical biology for probing biological pathways and mechanisms.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
Substituent Position and Electronic Effects :
- The 3,5-difluorophenylmethyl group in the target compound provides symmetrical fluorine substitution, likely enhancing π-π stacking and hydrophobic interactions compared to the 2,6-difluorophenylmethyl analog, where steric hindrance may reduce receptor binding .
- The cyclopentylmethyl substituent (5% yield) introduces significant steric bulk, which may limit synthetic accessibility but improve metabolic stability .
Functional Group Impact: The sulfonyl and carboxylic acid groups in the dimethylisoxazole derivative () increase hydrophilicity (logP = 0.283), contrasting with the more lipophilic methyl ester group in the target compound . Acylated nitrogen (e.g., 2,2-dimethylpropanoyl) may reduce basicity of the piperidine nitrogen, affecting membrane permeability and CNS penetration .
Implications for Drug Design
- Fluorine Substitution : 3,5-Difluoro positioning optimizes electronic and steric profiles for target engagement compared to 2,6-difluoro or 2,3-difluoro isomers .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound may serve as a prodrug, whereas the carboxylic acid analog () is more polar, suited for peripheral targets .
- Heterocyclic Diversity : Piperidine derivatives offer flexibility for modular design, whereas fused systems like pyrrolopyridazine () may confer unique pharmacodynamic properties .
Biological Activity
Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₇F₂NO₂ |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not assigned |
This compound features a piperidine ring substituted with a difluorophenyl group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. Specific studies have indicated potential roles in:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .
- Neuropharmacological Effects : Due to its structural similarity to known neuroactive compounds, it is hypothesized that this compound may modulate neurotransmitter systems, although specific data on this aspect is still limited.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the efficacy of this compound against breast cancer cell lines (MDA-MB-231). The compound demonstrated significant inhibition of cell growth at concentrations ranging from 1 to 10 µM, with enhanced caspase-3 activity indicating apoptosis .
- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules at concentrations around 20 µM, suggesting that this compound may share this property and could be explored for its potential as a chemotherapeutic agent .
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl piperidine-4-carboxylate | C₇H₁₃NO₂ | Lacks fluorine substituents; simpler structure |
| Methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate | C₁₄H₁₇FNO₂ | Contains only one fluorine atom; may exhibit different properties |
| Methyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate | C₁₄H₁₅Cl₂NO₂ | Different halogen substitution pattern; potential variation in activity |
The presence of two fluorine atoms in this compound enhances its lipophilicity and may improve binding affinity to biological targets compared to the other compounds listed.
Q & A
Q. What are the optimal synthetic routes for Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate, and how are intermediates characterized?
A multi-step synthesis is typically employed. For example:
- Step 1 : Condensation of 3,5-difluorobenzyl chloride with piperidine-4-carboxylate derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine core .
- Step 2 : Esterification or transesterification to introduce the methyl ester group, often using methanol and catalytic HCl .
- Characterization : Intermediates are validated via LC-MS (e.g., ESI-HRMS for molecular ion confirmation) and NMR (¹H/¹³C) to confirm regiochemistry and purity (>98%) .
Q. How can structural elucidation be performed for this compound?
- X-ray crystallography : Resolve crystal structures using synchrotron radiation (e.g., COD Entry 2230670 protocols) to confirm stereochemistry and bond angles .
- Spectroscopic analysis : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.6–3.8 ppm for methyl ester) and ¹³C NMR (δ 170–175 ppm for carbonyl) are critical .
Q. What analytical methods ensure purity and stability during storage?
- HPLC : Use a C18 column with methanol/buffer mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) for baseline separation of degradation products .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis; monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor interactions?
- Docking studies : Use AutoDock4 with flexible sidechains for target receptors (e.g., GPCRs or enzymes). Validate with redocking experiments (RMSD <2.0 Å) and cross-docking against 87 ligand-receptor complexes (e.g., HIV protease) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds with fluorophenyl groups .
Q. How do structural modifications (e.g., fluorophenyl substitution) affect bioactivity?
- SAR studies : Replace 3,5-difluorophenyl with 2,3-difluoro or 4-fluorophenyl groups and test activity (e.g., IC₅₀ in receptor assays). For example, 3,5-difluoro substitution enhances metabolic stability due to reduced CYP450 interactions .
- Data interpretation : Compare logP values (e.g., 2.8 vs. 3.2 for analogs) to correlate lipophilicity with membrane permeability (Caco-2 assay) .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values (e.g., nM vs. µM ranges) may arise from assay conditions (ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) and validate with orthogonal methods (SPR vs. fluorescence polarization) .
- Meta-analysis : Pool data from ≥3 independent studies (n=6 replicates each) and apply ANOVA with post-hoc Tukey tests to identify outliers .
Q. What safety protocols are critical for handling this compound?
- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis (risk of irritant exposure; H315/H319 codes) .
- Waste disposal : Quench reactive intermediates with 10% NaHCO₃ before aqueous disposal (per EPA guidelines) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 3,5-Difluorobenzyl chloride, K₂CO₃, DMF, 60°C | 65–70 | 95 |
| 2 | CH₃OH, HCl, reflux | 85–90 | 98 |
Q. Table 2. Computational Docking Results
| Receptor | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| P2Y14 | –9.2 | H-bond with Arg255, π-π stacking with Phe187 |
| CYP3A4 | –7.8 | Hydrophobic contact with Leu210 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
